N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide
Description
N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethoxy group imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and other scientific research areas.
Properties
IUPAC Name |
N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)6-19-4-3-16-11(18)8-1-2-10-9(5-8)17-7-20-10/h1-2,5,7H,3-4,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBCDCNZDUVBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCOCC(F)(F)F)N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide typically involves the reaction of 2,2,2-trifluoroethanol with appropriate benzoxazole derivatives under controlled conditions. One common method includes the use of trifluoroethyl vinyl ether as a starting material, which undergoes a series of reactions to introduce the trifluoroethoxy group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-2,2,2-trifluoroethylisatin ketimines: These compounds also contain the trifluoroethyl group and are used in organic synthesis and medicinal chemistry.
2,2,2-trifluoroethyl vinyl ether: Another fluorinated compound with applications in organic synthesis and as a reagent.
Uniqueness
N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of the benzoxazole core and the trifluoroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
